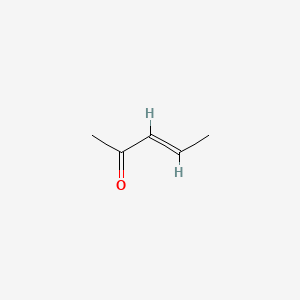
rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound featuring a cyclopropane ring substituted with a thiophene group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.
Thiophene Substitution:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is involved.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorinating agents, or nitrating mixtures.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group could produce the corresponding alcohol or aldehyde.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use as a probe or ligand in biochemical studies, particularly those involving thiophene-containing compounds.
Medicine: Investigation of its biological activity and potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid, trans: Similar structure but with the thiophene group in a different position.
(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid, trans: Similar structure but with a furan ring instead of a thiophene ring.
(1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acid, trans: Similar structure but with a phenyl group instead of a thiophene ring.
Uniqueness
The uniqueness of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans lies in the specific positioning of the thiophene group and the stereochemistry of the cyclopropane ring
Eigenschaften
CAS-Nummer |
2044705-82-8 |
|---|---|
Molekularformel |
C8H8O2S |
Molekulargewicht |
168.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



